Stachybotrolide
Overview
Description
Stachybotrolide is a natural product found in Stachybotrys nephrospora with data available.
Scientific Research Applications
Discovery and Structural Analysis
- Stachybotrolide Discovery : Identified among the metabolites of Stachybotrys alternans, this compound is a nitrogen-free compound. Its structure was elucidated using various spectroscopic methods, including IR, mass, 1H, and 13C NMR spectra (Kamalov, Aripova & Isaev, 1997).
Biomedical Applications
- Hemolytic Properties : Stachybotrys chartarum, a fungus that produces stachylysin, a hemolysin, is associated with health concerns like pulmonary hemorrhage. Stachylysin's properties and effects on erythrocyte membranes have been studied, providing insights into its potential biomedical applications (Vesper, Magnuson, Dearborn, Yike & Haugland, 2001).
Fungal Metabolism and Environmental Impact
- Secondary Metabolites Profiling : The genus Stachybotrys is known for its diverse secondary metabolites. Studies on various Stachybotrys species provide valuable insights into their metabolite profiles, which are influenced by factors like growth time, substrate, and species-specific biosynthetic potential. This research is crucial for understanding the environmental impact of Stachybotrys (Jagels, Lindemann, Ulrich, Gottschalk, Cramer, Hübner, Gareis & Humpf, 2019).
Novel Compounds and Therapeutic Potential
- Discovery of Stachybotrin G : A novel sulfate meroterpenoid, Stachybotrin G, was identified from the sponge-derived fungus Stachybotrys chartarum. Its unique structure and properties highlight the potential for new therapeutic compounds (Ma, Wang, Li, Zhu, Gu & Dehai Li, 2015).
- Anti-HIV Activity : Compounds isolated from Stachybotrys chartarum have shown inhibitory effects on HIV-1 replication, targeting reverse transcriptase. This suggests their potential in developing new HIV treatments (Ma, Li, Zhu, Ba, Li, Gu, Guo & Dehai Li, 2013).
Health and Safety Considerations
- Potential Health Risks : Exposure to Stachybotrys chartarum and its metabolites like stachylysin has been linked to health issues such as nasal bleeding and pulmonary hemorrhage. Understanding these risks is crucial for public health and safety (Vesper & Vesper, 2002).
Safety and Hazards
The safety data sheet for Stachybotrolide suggests that it does not pose specific hazards . In case of exposure, it is recommended to flush eyes with plenty of water for at least 15 minutes, flush skin with plenty of water while removing contaminated clothing and shoes, and if inhaled, move to fresh air immediately .
Mechanism of Action
Target of Action
Stachybotrolide is a nitrogen-free compound derived from the fungus Stachybotrys alternans . The primary target of this compound is dihydrofolate reductase (DHFR) , an enzyme involved in the synthesis of tetrahydrofolate, which is crucial for DNA synthesis.
Mode of Action
This compound interacts with DHFR, inhibiting its function This interaction disrupts the synthesis of tetrahydrofolate, thereby inhibiting DNA synthesis and cell division
Biochemical Pathways
The inhibition of DHFR by this compound affects the folate metabolic pathway . This pathway is responsible for the synthesis of tetrahydrofolate, a coenzyme involved in the transfer of single-carbon units in the synthesis of nucleotides and amino acids. By inhibiting DHFR, this compound disrupts this pathway, leading to a decrease in the synthesis of DNA, RNA, and proteins, which can inhibit cell division and growth.
Result of Action
The inhibition of DHFR by this compound leads to a decrease in the synthesis of DNA, RNA, and proteins, which can inhibit cell division and growth This can lead to the death of cells, particularly rapidly dividing cells
Biochemical Analysis
Biochemical Properties
Stachybotrolide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes involved in metabolic pathways, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes, thereby affecting the overall metabolic flux within cells . These interactions are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular metabolism.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of specific genes involved in cell growth and differentiation, leading to changes in cellular function . Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby altering the cellular response to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes, inhibiting their activity and leading to downstream effects on metabolic pathways . This inhibition can result in altered levels of metabolites and changes in cellular function. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting the overall cellular response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects on cellular function and metabolism. At high doses, it can lead to toxic or adverse effects, including cell death and tissue damage . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to affect the levels of specific metabolites, thereby influencing overall cellular metabolism . Understanding the metabolic pathways involving this compound is essential for elucidating its role in cellular function and its potential therapeutic applications.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . The transport and distribution of this compound are critical for understanding its cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It has been found to localize to specific compartments or organelles within cells, where it exerts its effects on cellular function . Targeting signals and post-translational modifications may direct this compound to these specific locations, influencing its overall activity and efficacy.
Properties
IUPAC Name |
(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[3,4-g][1]benzofuran]-6'-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c1-12-5-6-17-21(2,3)18(25)7-8-22(17,4)23(12)10-14-16(24)9-13-15(19(14)28-23)11-27-20(13)26/h9,12,17-18,24-25H,5-8,10-11H2,1-4H3/t12-,17+,18-,22+,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNSYAPUOMHZDE-RCJATNNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)COC5=O)O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)COC5=O)O)(CC[C@H](C2(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Stachybotrolide a potential candidate for combating MRSA infections?
A1: Research indicates that this compound exhibits potent antibacterial activity against MRSA. [] This is particularly relevant as MRSA infections are a significant health concern due to the bacteria's ability to develop resistance to multiple antibiotics. The emergence of antibiotic resistance makes traditional treatment approaches less effective, creating an urgent need for novel therapeutic options.
Q2: What do we know about how this compound works against MRSA?
A2: While the precise mechanism of action of this compound against MRSA remains to be fully elucidated, it's suggested that the compound might exert its effect by inhibiting the formation of biofilms. [] Biofilms are complex communities of bacteria encased within a self-produced matrix, which provides them with enhanced protection against antibiotics and the host's immune system. By disrupting biofilm formation, this compound could potentially render MRSA more susceptible to conventional antibiotics and enhance the body's natural immune response. Further research is necessary to confirm this mechanism of action and explore other potential pathways.
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